molecular formula C36H29NO4 B2955718 ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-72-7

ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No. B2955718
M. Wt: 539.631
InChI Key: BKRNNZSMQFFFHQ-UHFFFAOYSA-N
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Description

Indole derivatives, such as ethyl 5-methylindole-2-carboxylate, are important in the synthesis of many pharmaceutical agents . They are formed during the Fischer indolization of ethyl pyruvate .


Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method . Other methods include the reductive cyclization of o-phenylenediamines with CO2 , and the heterocyclization of indoles containing an ester group .


Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For example, they can be used as reactants for synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions . They can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .

Scientific Research Applications

Photolytic Studies and Synthetic Applications Research on similar esters demonstrates their involvement in photolytic studies, where their behavior under light exposure leads to various photoproducts through competing pathways. For example, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been photolyzed in alcohols and amines, suggesting two competing photolytic pathways: reversible photoisomerization to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). Such research underlines the potential for exploring complex esters and carboxylates in light-induced synthetic processes, potentially applicable to the compound for synthesizing novel organic molecules.

Pharmacological Activities Additionally, compounds structurally related to ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate have been investigated for their pharmacological activities. For instance, studies have synthesized new series of compounds for evaluation as analgesic and anti-inflammatory agents, highlighting the potential medical research applications of complex organic molecules (Gokulan et al., 2012). This suggests that the compound could also be of interest in the development of new therapeutic agents, provided its structural and functional properties align with those of pharmacologically active molecules.

Conformational and Spectroscopic Analysis Research into the conformational analysis, spectroscopic insights, and molecular docking studies of pyrimidine derivatives, for instance, shows the broader applicability of detailed chemical analysis to understand the biological activity and interaction mechanisms of complex molecules (Mary et al., 2021). Such studies could inform similar investigations into the compound of interest, providing insights into its potential interactions with biological targets.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They could be used in the development of new drugs for various diseases .

properties

IUPAC Name

ethyl 5-(4-benzylbenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29NO4/c1-3-40-36(39)33-24(2)37(28-14-8-5-9-15-28)34-30-17-11-10-16-29(30)32(23-31(33)34)41-35(38)27-20-18-26(19-21-27)22-25-12-6-4-7-13-25/h4-21,23H,3,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRNNZSMQFFFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

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